2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL
Description
2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-ol is a secondary alcohol with a branched ethoxy-amine substituent. Its structure comprises an ethan-1-ol backbone modified at the 2-position by an ethoxy group bearing an ethyl(methyl)amino moiety. This compound is of interest in pharmaceutical and organic synthesis due to its polar, amphiphilic nature, which enhances solubility in both aqueous and organic solvents.
Properties
IUPAC Name |
2-[2-[ethyl(methyl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-8(2)4-6-10-7-5-9/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASLUHIBPFIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL typically involves the reaction of ethyl(methyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
[ \text{Ethyl(methyl)amine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using distillation or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Used in the preparation of bioconjugates and as a linker in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to modify biological molecules.
Industry: Employed in the production of low-density packaging foams and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL involves its interaction with various molecular targets. The ethyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-ol with structurally related ethan-1-ol derivatives, emphasizing differences in substituents, physicochemical properties, and applications.
Key Research Findings and Trends
Synthetic Flexibility: Ethoxy-ethanol derivatives are often synthesized via nucleophilic substitution (e.g., using 2-(2-aminoethoxy)ethanol as a precursor) or reductive amination, as seen in YTK-A76 synthesis . The target compound likely follows similar pathways.
Thermophysical Properties: Methoxy-substituted analogs like 2-(2-methoxyethoxy)ethanol exhibit lower viscosity (η = 4.1 mPa·s) compared to amino-substituted derivatives, which may have higher viscosity due to intermolecular hydrogen bonding .
Toxicity Profile: Amino-ethoxy derivatives generally pose higher risks of irritation or systemic toxicity compared to methoxy analogs. For example, 2-(2-methoxyethoxy)ethanol is classified under GHS08 for reproductive toxicity, while tertiary amines (e.g., ethyl(methyl)amino groups) may cause acute dermal irritation .
Pharmaceutical Relevance: Compounds with aromatic or heterocyclic substituents (e.g., YTK-A76, pyridinyl derivatives) are prioritized in drug discovery for their bioactivity, whereas simpler alkylamino derivatives serve as solubilizing agents or intermediates .
Biological Activity
2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL, also known as AEEA (2-aminoethoxyethanol), is a compound characterized by its unique molecular structure, which includes an amino group and ethylene glycol moieties. This structural configuration enhances its solubility and reactivity, making it a candidate for various biological applications.
- Molecular Formula : C9H22N2O2
- Molecular Weight : Approximately 190.29 g/mol
- Boiling Point : 254-259 °C
- Density : About 0.95 g/cm³
These properties suggest that AEEA has potential applications in pharmaceuticals and biotechnology due to its favorable physical characteristics.
Antioxidant and Antibacterial Properties
Research indicates that compounds similar to AEEA exhibit significant biological activities, particularly in antioxidant and antibacterial domains. For instance, studies have shown that derivatives of aminoethyl compounds can possess notable antibacterial properties against various bacteria, including Gram-positive and Gram-negative strains .
Case Study: Antioxidant Activity
In a study evaluating the antioxidant potential of extracts containing similar compounds, various assays such as DPPH and reducing power assays were employed. These assays demonstrated the ability of certain extracts to stabilize free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
While specific mechanisms for AEEA remain underexplored, the presence of amino groups in similar compounds often correlates with enhanced interactions with biological systems. These interactions may include:
- Enzyme Inhibition : Compounds with amino groups can act as enzyme inhibitors, affecting metabolic pathways.
- Complexation : The ability to form complexes with metal ions or other biomolecules can enhance the bioavailability of therapeutic agents.
Comparative Analysis with Similar Compounds
The biological activity of AEEA can be compared with other structurally similar compounds. The following table summarizes key features of these compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(Dimethylamino)ethanol | C4H11N | Solvent; mild antibacterial properties |
| 2-(Aminoethyl)morpholine | C6H14N2O | Exhibits diverse biological activities |
| 3-(Aminopropyl)triethoxysilane | C11H27N | Used in surface modification; antibacterial |
This comparison highlights the unique attributes of AEEA, particularly its enhanced solubility and potential for therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods. Notably, one common approach involves the alkylation of 2-aminoethanol with ethyl bromide in the presence of a base, followed by purification processes to yield the final product .
Summary of Synthesis Steps:
- Starting Material : 2-aminoethanol
- Reagent : Ethyl bromide
- Catalyst/Base : Sodium hydride or potassium carbonate
- Purification : Filtration and distillation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
